Methyl trityl-D-serinate
CAS No.: 116457-91-1
Cat. No.: VC8053959
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116457-91-1 |
|---|---|
| Molecular Formula | C23H23NO3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | methyl (2R)-3-hydroxy-2-(tritylamino)propanoate |
| Standard InChI | InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 |
| Standard InChI Key | LXAWQKKSNNYYEK-OAQYLSRUSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Methyl trityl-D-serinate (CAS 116457-91-1) is the D-enantiomer of serine derivatized with a trityl group on the amino moiety and a methyl ester on the carboxyl group . Its molecular formula is , with a molar mass of 361.44 g/mol . The trityl group () provides steric bulk, shielding the amino group from undesired reactions during peptide synthesis . The D-configuration at the alpha-carbon distinguishes it from the more common L-serine derivatives, imparting distinct biochemical interactions .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported (L-form: 148–150°C) | |
| Optical Activity () | (extrapolated from L-form data) | |
| Solubility | Methanol (soluble) | |
| Density | 1.169 g/cm³ (predicted) |
The compound’s low solubility in nonpolar solvents, attributed to the trityl group’s aromaticity, necessitates polar aprotic solvents like dimethylformamide (DMF) for synthetic applications .
Synthesis and Optimization Strategies
Conventional Tritylation Methods
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Solvolysis in aqueous media: Hydrolysis of reduces yields to 25–50% .
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Poor solubility: N-trityl amino acids aggregate in organic phases, complicating purification .
Catalytic Advances
Patent EP1917234A1 discloses a metallic catalysis approach using palladium or copper complexes to enhance reaction efficiency . Key improvements include:
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Selective protection: Primary amines are tritylated preferentially over hydroxyl groups, enabling orthogonal protection in multifunctional molecules .
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Reduced racemization: The trityl group stabilizes the alpha-carbon, minimizing epimerization during prolonged reactions .
A representative optimized procedure:
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Dissolve D-serine methyl ester (1 eq) in anhydrous DMF.
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Add (1.2 eq) and catalytic (0.05 eq).
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Stir at 25°C for 12 h under .
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Quench with ice water and extract with ethyl acetate.
Applications in Peptide and Pharmaceutical Chemistry
Peptide Synthesis
The trityl group’s stability under basic conditions makes methyl trityl-D-serinate ideal for solid-phase peptide synthesis (SPPS) . Advantages include:
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Racemization suppression: The bulky trityl group hinders base-induced epimerization at the alpha-carbon during coupling steps .
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Orthogonal deprotection: Mild acidic conditions (e.g., 1% TFA in DCM) remove the trityl group without affecting tert-butyl or Fmoc protections .
Drug Development
D-Serine derivatives are investigated for NMDA receptor modulation, relevant in treating schizophrenia and neurodegenerative diseases . The trityl group facilitates selective functionalization of the amino group, enabling the synthesis of analogs with enhanced blood-brain barrier permeability .
Comparative Analysis of D- and L-Stereoisomers
While the L-enantiomer (CAS 4465-44-5) shares identical physical properties, their biochemical roles diverge significantly:
| Parameter | Methyl Trityl-D-Serinate | Methyl Trityl-L-Serinate |
|---|---|---|
| Receptor Binding | NMDA glycine site antagonist | NMDA co-agonist |
| Metabolic Stability | Higher (resistant to DAO enzyme) | Lower (DAO substrate) |
This enantiomeric differentiation underscores the importance of stereochemical control in synthesis .
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